molecular formula C65H86N12O14S2 B12739913 S-Benzyl-N-(benzyloxycarbonyl)-L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide CAS No. 3274-73-5

S-Benzyl-N-(benzyloxycarbonyl)-L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide

Cat. No.: B12739913
CAS No.: 3274-73-5
M. Wt: 1323.6 g/mol
InChI Key: IQLSPOXZOMMTIE-OSGGSMKZSA-N
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Description

S-Benzyl-N-(benzyloxycarbonyl)-L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide: is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl-N-(benzyloxycarbonyl)-L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide involves multiple steps, each requiring precise conditions to ensure the correct sequence and structure of amino acids. The process typically begins with the protection of amino groups using benzyloxycarbonyl (Cbz) groups to prevent unwanted reactions . The amino acids are then sequentially coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds . After the peptide chain is assembled, the protecting groups are removed to yield the final product.

Industrial Production Methods: Industrial production of this peptide would likely involve solid-phase peptide synthesis (SPPS), a method that allows for the efficient and scalable production of peptides. SPPS involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. This method is advantageous for producing large quantities of peptides with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The peptide can undergo oxidation reactions, particularly at the cysteine residues, forming disulfide bonds that stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The peptide can participate in substitution reactions, where functional groups on the amino acids are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.

    Substitution: Various nucleophiles under basic conditions.

Major Products:

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with new functional groups.

Mechanism of Action

The mechanism of action of S-Benzyl-N-(benzyloxycarbonyl)-L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to changes in the target’s activity or function . This interaction can trigger various cellular responses, making the peptide a valuable tool for studying cellular mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Uniqueness: S-Benzyl-N-(benzyloxycarbonyl)-L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide is unique due to its complex structure and the presence of multiple functional groups that allow for diverse interactions and reactions. Its length and sequence provide a higher degree of specificity and functionality compared to simpler peptides .

Properties

CAS No.

3274-73-5

Molecular Formula

C65H86N12O14S2

Molecular Weight

1323.6 g/mol

IUPAC Name

benzyl N-[(2R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-benzylsulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-benzylsulfanyl-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C65H86N12O14S2/c1-5-40(4)56(76-60(85)49(31-41-23-25-45(78)26-24-41)71-61(86)51(38-93-36-44-20-13-8-14-21-44)74-65(90)91-34-42-16-9-6-10-17-42)63(88)70-47(27-28-53(67)79)58(83)72-50(32-54(68)80)59(84)75-55(81)33-69-57(82)48(30-39(2)3)73-62(87)52-22-15-29-77(52)64(89)46(66)37-92-35-43-18-11-7-12-19-43/h6-14,16-21,23-26,39-40,46-52,56,78H,5,15,22,27-38,66H2,1-4H3,(H2,67,79)(H2,68,80)(H,69,82)(H,70,88)(H,71,86)(H,72,83)(H,73,87)(H,74,90)(H,76,85)(H,75,81,84)/t40-,46-,47-,48-,49-,50-,51-,52-,56-/m0/s1

InChI Key

IQLSPOXZOMMTIE-OSGGSMKZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CSCC2=CC=CC=C2)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CSCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CSCC2=CC=CC=C2)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CSCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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